molecular formula C18H16N2O2S B5739434 4,5-dimethyl-2-(1-naphthoylamino)-3-thiophenecarboxamide

4,5-dimethyl-2-(1-naphthoylamino)-3-thiophenecarboxamide

Cat. No. B5739434
M. Wt: 324.4 g/mol
InChI Key: PWVKQDZEYPTDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-2-(1-naphthoylamino)-3-thiophenecarboxamide, commonly known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It belongs to the group of compounds known as JWH compounds, which are named after John W. Huffman, who first synthesized them. JWH-250 is a potent agonist of the cannabinoid receptors and has been extensively studied for its scientific research applications.

Mechanism of Action

JWH-250 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors. Activation of these receptors leads to a variety of biochemical and physiological effects, including analgesia, sedation, and altered perception of time and space.
Biochemical and Physiological Effects
JWH-250 has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain sensitivity in animal models. It also has sedative effects, reducing locomotor activity and inducing sleep in animals. JWH-250 has also been shown to alter perception of time and space, leading to a distorted sense of reality.

Advantages and Limitations for Lab Experiments

JWH-250 has several advantages for lab experiments. It is a highly potent agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoid receptor activation. It is also relatively stable, allowing for easy storage and handling. However, JWH-250 has several limitations as well. It is highly lipophilic, making it difficult to dissolve in aqueous solutions. It is also relatively expensive, limiting its availability for some researchers.

Future Directions

There are several future directions for research on JWH-250. One area of interest is its potential therapeutic applications. JWH-250 has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. It has also been shown to have sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. Another area of interest is its potential for abuse. JWH-250 is a synthetic cannabinoid, and its use has been associated with several adverse effects, including psychosis and addiction. Further research is needed to fully understand the potential risks and benefits of JWH-250.

Synthesis Methods

The synthesis of JWH-250 involves the reaction of 2-aminothiophene with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 4,5-dimethyl-1,3-thiazol-2-amine to yield JWH-250.

Scientific Research Applications

JWH-250 has been extensively studied for its scientific research applications. It is commonly used as a tool compound to study the cannabinoid receptors and their signaling pathways. JWH-250 has been shown to have high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoid receptor activation.

properties

IUPAC Name

4,5-dimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-10-11(2)23-18(15(10)16(19)21)20-17(22)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVKQDZEYPTDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxamide

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